(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids This compound is characterized by the presence of a four-membered azetidine ring, which is substituted with tert-butoxy and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. One common method involves the reaction of a β-amino acid derivative with a suitable electrophile under basic conditions to form the azetidine ring.
Introduction of tert-Butoxy and tert-Butoxycarbonyl Groups: The tert-butoxy and tert-butoxycarbonyl groups can be introduced through protection and deprotection steps. For example, tert-butyl chloroformate can be used to introduce the tert-butoxycarbonyl group, while tert-butyl alcohol can be used to introduce the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butoxy or tert-butoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the design of new drugs with improved efficacy and safety profiles.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2R,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid is unique due to its specific structural features, including the azetidine ring and the presence of both tert-butoxy and tert-butoxycarbonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9-/m1/s1 |
InChI Key |
YKLNULGKYIWMBK-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CN([C@H]1C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.